molecular formula C21H23F3N4O5S B610509 2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride CAS No. 1803003-68-0

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride

Cat. No.: B610509
CAS No.: 1803003-68-0
M. Wt: 500.5 g/mol
InChI Key: KORKKQLDGMHNKO-UHFFFAOYSA-N
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Description

RN-9893 is a synthetic organic compound known for its role as a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. This compound is orally bioavailable and has shown significant selectivity for TRPV4 over related transient receptor potential channels such as TRPV1, TRPV3, and TRPM8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RN-9893 involves multiple steps, starting with the preparation of the core benzamide structure. The key steps include:

    Formation of the Benzamide Core: The core structure is synthesized by reacting 4-(4-isopropylpiperazin-1-ylsulfonyl)aniline with 2-nitro-4-(trifluoromethyl)benzoic acid under appropriate conditions to form the benzamide linkage.

    Nitration and Sulfonylation: The nitration of the benzene ring and subsequent sulfonylation are critical steps to introduce the nitro and sulfonyl groups, respectively.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions to ensure the correct formation of the desired structure.

Industrial Production Methods

Industrial production of RN-9893 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

RN-9893 undergoes various chemical reactions, including:

    Oxidation: The nitro group in RN-9893 can undergo reduction to form amino derivatives.

    Substitution: The benzamide core can participate in substitution reactions, particularly at the positions ortho and para to the nitro group.

    Hydrolysis: The amide bond in RN-9893 can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

Scientific Research Applications

RN-9893 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study the function of TRPV4 channels in various chemical environments.

    Biology: Employed in research to understand the role of TRPV4 in cellular processes such as osmoregulation and mechanotransduction.

    Medicine: Investigated for its potential therapeutic applications in conditions like pain, inflammation, and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting TRPV4 channels

Mechanism of Action

RN-9893 exerts its effects by selectively inhibiting the TRPV4 ion channel. The mechanism involves:

Comparison with Similar Compounds

RN-9893 is compared with other TRPV4 antagonists, highlighting its uniqueness:

Properties

CAS No.

1803003-68-0

Molecular Formula

C21H23F3N4O5S

Molecular Weight

500.5 g/mol

IUPAC Name

2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H23F3N4O5S/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)

InChI Key

KORKKQLDGMHNKO-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RN9893 HCl;  RN-9893 HCl;  RN 9893 HCl;  RN9893 Hydrochloride;  RN-9893 Hydrochloride;  RN 9893 Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
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2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
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2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
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2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Reactant of Route 5
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2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride

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